BenchChemオンラインストアへようこそ!

H-D-Dap(boc)-OH

Peptide Chemistry Solid-Phase Peptide Synthesis Protecting Group Strategy

H-D-Dap(boc)-OH (CAS 259825-43-9, Nβ-Boc-D-2,3-diaminopropionic acid) is a critical building block for SPPS. Its lower side-chain pKa enables selective orthogonal deprotection versus Lys/Orn/Dab analogs, essential for cyclic peptides, PNAs, and Dolastatin 10 ADC payloads. The D-enantiomer is mandatory for GluN2-specific NMDA agonists. Choose based on required stereochemistry and side-chain properties.

Molecular Formula C8H16N2O4
Molecular Weight 204.226
CAS No. 259825-43-9; 76387-70-7
Cat. No. B2742762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Dap(boc)-OH
CAS259825-43-9; 76387-70-7
Molecular FormulaC8H16N2O4
Molecular Weight204.226
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(C(=O)O)N
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1
InChIKeyZSJIIZWMJVWKIR-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Dap(boc)-OH (CAS 259825-43-9) Procurement Guide: Orthogonally Protected D-Diaminopropionic Acid for Precision Peptide Synthesis


H-D-Dap(boc)-OH (CAS 259825-43-9), also referred to as Nβ-Boc-D-2,3-diaminopropionic acid, is a protected derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap) . This compound features a free α-amino group and a tert-butyloxycarbonyl (Boc)-protected β-amino side chain, rendering it a key building block in solid-phase peptide synthesis (SPPS) [1]. Its molecular formula is C8H16N2O4 with a molecular weight of 204.22 g/mol . The orthogonal protection strategy enables selective deprotection and further functionalization, making it a versatile reagent for constructing complex peptide architectures, including cyclic peptides, modified peptide nucleic acids (PNAs), and targeted drug conjugates [1].

Why H-D-Dap(boc)-OH Cannot Be Casually Replaced with Other Boc-Protected Diamino Acids in Procurement


Substituting H-D-Dap(boc)-OH with seemingly similar Boc-protected diamino acid derivatives—such as those of lysine (Lys), ornithine (Orn), or 2,4-diaminobutyric acid (Dab)—is not scientifically justifiable. The critical differentiator lies in the electronic and steric properties of the side chain, which directly impact orthogonal protection schemes and the final peptide's biological function. Specifically, the pKa of the Dap side-chain amino group is approximately one unit lower than that of Lys, Orn, and Dab [1]. This differential basicity directly influences the rate and selectivity of protecting group removal, particularly in Fmoc-based SPPS where premature Fmoc deprotection by basic side chains is a known side reaction [1]. Furthermore, the shorter two-carbon side chain of Dap introduces distinct conformational constraints and chemical reactivity compared to the three- (Dab), four- (Orn), or five-carbon (Lys) analogs, which translates into quantifiable differences in antimicrobial and cytotoxic activities of the resulting peptide constructs [2].

Quantitative Evidence for Selecting H-D-Dap(boc)-OH Over Its Closest Analogs


Orthogonal Protection Compatibility: Quantified pKa Differential Prevents Premature Fmoc Deprotection

In Fmoc/tBu SPPS, the basicity of unprotected side-chain amino groups can lead to the premature removal of the Nα-Fmoc protecting group, a detrimental side reaction. The β-amino group of the Dap residue, with a calculated pKa approximately one unit lower (less basic) than the corresponding amino groups of Lys, Orn, and Dab, does not promote this side reaction [1]. This is a key differentiator from H-Dab(boc)-OH and H-Orn(boc)-OH, whose side-chain amines have higher pKa values and are known to prematurely remove Fmoc groups under standard synthesis conditions [1].

Peptide Chemistry Solid-Phase Peptide Synthesis Protecting Group Strategy

Antibiotic Activity of Dap-Containing Gramicidin S Analogs: A Head-to-Head Comparison with Dab, Orn, and Lys

In a direct comparative study of cyclic gramicidin S analogs, the Dap-containing analog (cyclo(-Dap-Leu-Dap-D-Phe-Pro-)2) exhibited a distinct antimicrobial profile compared to analogs containing Lys, Orn, and Dab [1]. While the Dap analog (compound 5) displayed lower overall activity against Gram-positive bacteria than the Dab analog (compound 4), it still retained significant activity and, crucially, exhibited much lower hemolytic potency (a measure of toxicity to red blood cells) than gramicidin S and the other analogs [1]. This demonstrates that replacing Dap with Dab, Orn, or Lys in a peptide sequence yields a compound with a quantifiably different therapeutic index.

Antimicrobial Peptides Structure-Activity Relationship Gramicidin S Analogs

D-Enantiomer Procurement Rational: NMDA Receptor Agonist Synthesis with GluN2 Subunit Specificity

The specific stereochemistry of H-D-Dap(boc)-OH is critical for its application in synthesizing a potent NMDA receptor glycine site agonist. The D-enantiomer of this building block is required to produce an agonist that demonstrates GluN2 subunit-specific activity . This contrasts with the L-enantiomer (H-L-Dap(boc)-OH, CAS 73259-81-1) and the Nα-Boc protected derivative (Boc-D-Dap-OH, CAS 76387-70-7), which are used for different synthetic targets . The D-configuration is essential for the agonist's stereospecific interaction with the receptor binding pocket.

Neuroscience NMDA Receptor Amino Acid Derivatives

Enzymatic Manufacturing Route: A Patented, Scalable Process for Dolastatin 10 Intermediates

A novel enzymatic process for manufacturing Boc-Dap-OH derivatives, including H-D-Dap(boc)-OH, has been patented specifically for their use as intermediates in the synthesis of Dolastatin 10 analogues [1]. Dolastatin 10 is a potent antimitotic peptide used as a payload in antibody-drug conjugates (ADCs). This patented enzymatic route offers a distinct advantage over traditional chemical synthesis by providing a potentially more efficient and scalable method for producing this key intermediate, which is not described for the synthesis of its direct comparators like H-Dab(boc)-OH or H-Orn(boc)-OH [1].

Antibody-Drug Conjugates Process Chemistry Enzymatic Synthesis

Quantified Purity and Physical Specifications for Reproducible Research Outcomes

Procurement decisions for sensitive chemical synthesis require precise specifications to ensure experimental reproducibility. H-D-Dap(boc)-OH (CAS 259825-43-9) is commercially available with a minimum purity specification of ≥98% as determined by HPLC, a melting point of 203-210°C, and a specific optical rotation of [α]D20 = 44 ± 2° (c=1 in MeOH) . In comparison, the L-enantiomer (Boc-Dap-OH, CAS 73259-81-1) has a different optical rotation of [α]20/D +5.5±1° (c = 1% in methanol:water, 1:1) and a melting point of 210°C (dec.) . These distinct specifications provide quality control benchmarks that are essential for verifying the correct compound and enantiomer prior to use.

Peptide Synthesis Quality Control Reagent Specification

PNA Conjugation Utility: Enabling Post-Synthetic Modification of Peptide Nucleic Acids

H-D-Dap(boc)-OH serves as a critical building block for introducing functional handles into peptide nucleic acid (PNA) oligomers. The compound is specifically used to incorporate a diaminopropionic acid (Dap) residue during PNA synthesis, which then provides a site for post-synthetic conjugation of various payloads, such as oligoethers or catalytic groups [1]. This application leverages the unique orthogonal protection of the Dap side chain, which is not directly replicated by other diamino acids like Dab or Orn in the context of PNA backbone modification [1]. The ability to site-specifically modify PNA oligomers is essential for developing functional probes and therapeutics.

Peptide Nucleic Acids Oligonucleotide Mimetics Bioconjugation

Validated Application Scenarios for H-D-Dap(boc)-OH in Research and Industrial Settings


Synthesis of GluN2 Subunit-Specific NMDA Receptor Agonists for Neuroscience Research

Procure H-D-Dap(boc)-OH (CAS 259825-43-9) as the essential D-enantiomeric building block for the synthesis of a potent NMDA receptor glycine site agonist. This agonist has been specifically identified to possess GluN2 subunit-specific activity, making it a valuable tool compound for dissecting NMDA receptor function in neurological studies . The use of the incorrect L-enantiomer or the Nα-Boc derivative will not yield the target compound, underscoring the critical importance of selecting the correct stereochemistry and protection pattern.

Development of Antimicrobial Peptides with a Favorable Therapeutic Index

Utilize H-D-Dap(boc)-OH in Boc solid-phase peptide synthesis to construct cyclic gramicidin S analogs. Direct comparative evidence demonstrates that replacing Dap with other basic amino acids like Dab, Orn, or Lys in the same peptide scaffold results in markedly different antibiotic and hemolytic activities . Therefore, H-D-Dap(boc)-OH is the specific reagent of choice when aiming to generate peptide variants that prioritize a balance of antimicrobial efficacy and reduced cytotoxicity to red blood cells.

Scalable Manufacture of Dolastatin 10 Analogues for Antibody-Drug Conjugates (ADCs)

For process chemistry teams focused on the industrial-scale synthesis of Dolastatin 10-based ADC payloads, H-D-Dap(boc)-OH is a key intermediate with a defined, patented enzymatic manufacturing route . This established methodology supports large-volume procurement and process development, offering a potential advantage in cost and scalability over chemically synthesized alternatives. The compound's role in this high-value therapeutic class justifies its prioritization in the supply chain.

Site-Specific Functionalization of Peptide Nucleic Acid (PNA) Oligomers for Diagnostic Probe Development

Incorporate H-D-Dap(boc)-OH during microwave-assisted, Boc-based solid-phase PNA synthesis. The resulting Dap residue within the PNA oligomer serves as a unique chemical handle for the post-synthetic conjugation of diverse functional groups, including oligoethers and catalytic moieties . This application is critical for creating next-generation PNA probes with enhanced properties for molecular diagnostics and chemical biology, a capability not readily achieved with other unmodified diamino acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Dap(boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.